1-Methyl-4-(1-methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one
Description
Properties
IUPAC Name |
1-methyl-4-(1-methylpyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-16-9-10(8-15-16)11-7-12(18)17(2)13(11)3-5-14-6-4-13/h8-9,11,14H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUMRCZMNQRLPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC(=O)N(C23CCNCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone
The pyrazole-containing intermediate 1-(1-methyl-1H-pyrazol-4-yl)ethanone serves as a critical precursor. A high-yield oxidation method employs manganese(IV) oxide in dichloromethane:
Procedure :
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1-(1-Methyl-1H-pyrazol-4-yl)ethanol (20.2 g) is dissolved in dichloromethane (202 mL) under argon.
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Activated MnO₂ (209 g) is added at 0°C, and the mixture is stirred at room temperature for 14 hours.
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Filtration and solvent evaporation yield the ketone as a solid (18.1 g, 91% yield ).
Analytical Data :
Bromination of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone
Bromination at the α-position is achieved using pyridinium tribromide or N-bromosuccinimide (NBS):
Method A (Pyridinium Tribromide) :
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Conditions : Dichloromethane/ethanol, room temperature, 3 hours.
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¹H-NMR (CDCl₃) : δ 4.17 (s, 2H, Br–CH₂), 3.95 (s, 3H, N–CH₃), 7.95–7.97 (s, 2H, pyrazole-H).
Method B (NBS/AIBN) :
Spirocyclic Core Construction
Formation of 1,8-Diazaspiro[4.5]decan-2-one
The spirocyclic scaffold is synthesized via cyclization or coupling reactions. A representative approach involves:
Procedure :
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8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one (500 mg) is coupled with (4-hydroxyphenyl)boronic acid using Pd(dppf)Cl₂·CH₂Cl₂ in acetonitrile/water under microwave irradiation (120°C, 1 hour).
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The intermediate undergoes triflation with N-phenyltrifluoromethanesulfonimide in DMF, yielding a triflate derivative for subsequent coupling.
Final Coupling to Attach the Pyrazole Moiety
Suzuki-Miyaura Coupling
The pyrazole group is introduced via palladium-catalyzed cross-coupling:
Procedure :
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The spirocyclic triflate intermediate is reacted with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
Optimization Notes :
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazoles or spiro compounds.
Scientific Research Applications
Cancer Research
CCT251545 has been identified as a potent inhibitor of the WNT signaling pathway, which is often dysregulated in cancer. Its selectivity for CDK8 and CDK19 allows researchers to explore the roles of these kinases in tumorigenesis. Studies have demonstrated that CCT251545 can alter gene expression associated with cancer progression and has shown efficacy in reducing tumor growth in preclinical models.
Key Findings:
- Selectivity: CCT251545 exhibits over 100-fold selectivity for CDK8/CDK19 compared to other kinases, making it a valuable tool for dissecting the molecular mechanisms underlying cancer biology .
- Mechanism of Action: X-ray crystallography studies reveal that CCT251545 binds to the active site of CDK8, inhibiting its activity and thereby affecting downstream signaling pathways .
Cardiovascular Research
The role of CDK8 in cardiovascular diseases has also been investigated using CCT251545. By modulating the activity of this kinase, researchers aim to understand its involvement in cardiac hypertrophy and heart failure.
Applications:
- Gene Expression Modulation: Inhibition of CDK8 by CCT251545 results in changes to the expression profiles of genes involved in cardiac function, providing insights into potential therapeutic targets for heart diseases.
Neurodegenerative Diseases
There is emerging evidence suggesting that CDK8 may play a role in neurodegenerative conditions. The ability of CCT251545 to selectively inhibit this kinase opens avenues for research into its effects on neuroinflammation and neuronal survival.
Research Directions:
- Investigating the potential neuroprotective effects of CCT251545 in models of Alzheimer's disease or Parkinson's disease could yield important therapeutic insights.
Case Studies and Experimental Data
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The compound’s 1,8-diazaspiro[4.5]decan-2-one core differentiates it from analogs with alternative diazaspiro configurations (e.g., 1,7- or 2,8-diazaspiro systems). Key comparisons include:
Key Observations :
- Core Flexibility : The 1,8-diazaspiro[4.5]decan-2-one system offers a unique spatial arrangement compared to 1,7- or 2,8-diazaspiro cores. For example, Rolapitant’s 1,7-diazaspiro system enables distinct receptor-binding interactions critical for its antiemetic activity .
- Substituent Effects : The pyrazole substituent in the target compound may confer hydrogen-bonding capabilities similar to the trifluoromethylphenyl groups in EP 4,374,877 derivatives, which are often linked to enhanced metabolic stability and target affinity .
Pharmacological Potential
- The target compound’s pyrazole moiety is structurally analogous to benzothiazole and benzothiadiazine substituents in and , which are associated with kinase or protease inhibition. However, its lack of polar groups (e.g., hydroxyl or carboxyl) may reduce solubility compared to Rolapitant’s hydrophilic derivatives .
- Patent data () broadly claim 2,8-diazaspiro[4.5]decane derivatives for CNS disorders, suggesting the target compound could share neuropharmacological applications if optimized .
Biological Activity
1-Methyl-4-(1-methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C12H18N4O
- Molecular Weight : 234.3 g/mol
- CAS Number : 1422136-72-8
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes. The following sections detail specific areas of interest.
Research indicates that the compound may act as a modulator for specific neurotransmitter receptors, particularly those involved in the central nervous system (CNS). It has been shown to interact with muscarinic receptors, which play crucial roles in cognitive functions and memory processes.
2. Pharmacological Effects
Several studies have highlighted the pharmacological effects of this compound:
- Cognitive Enhancement : In preclinical models, the compound has demonstrated potential in enhancing cognitive functions, likely through its action on muscarinic receptors, particularly M4 subtypes .
- Anxiolytic Properties : Animal studies suggest that it may exhibit anxiolytic effects, reducing anxiety-related behaviors in rodent models .
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties against neurodegenerative diseases, showing promise in mitigating neuronal damage in models of Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole moiety and the spirocyclic structure have been explored:
| Modification | Effect on Activity |
|---|---|
| Alteration of substituents on the pyrazole ring | Enhanced binding affinity to M4 receptors |
| Variations in spirocyclic structure | Changes in neuroprotective efficacy |
Studies have indicated that slight modifications can lead to significant changes in receptor binding and functional activity, underscoring the importance of structural optimization in drug design.
Case Study 1: Cognitive Function Improvement
A study published in Journal of Medicinal Chemistry evaluated the cognitive-enhancing properties of various diazaspiro compounds, including our target compound. Results indicated a significant improvement in memory retention tests compared to controls, suggesting a potential therapeutic application in cognitive disorders .
Case Study 2: Anxiolytic Activity Assessment
In a controlled trial involving rodent models, administration of this compound led to a marked decrease in anxiety-like behaviors measured by elevated plus maze tests. This study supports its potential use as an anxiolytic agent .
Q & A
Q. What synthetic routes are commonly employed for the preparation of 1-Methyl-4-(1-methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one, and how can purity be ensured?
Methodological Answer: The synthesis typically involves coupling reactions between pyrazole derivatives and diazaspiro intermediates. For example, describes analogous spirocyclic compounds synthesized via nucleophilic substitution or condensation reactions using reagents like veratraldehyde and triethylamine (TEA). Purification is achieved through silica gel column chromatography, with monitoring via thin-layer chromatography (TLC). Yield optimization may require iterative adjustments of reaction time, temperature, and stoichiometry. Purity validation should employ HPLC (>95%) and spectroscopic techniques (¹H/¹³C NMR, high-resolution mass spectrometry) .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this spirocyclic compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve the spirocyclic core and substituent positions (e.g., pyrazole ring protons at δ 7.5–8.0 ppm) .
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL () provides absolute configuration and bond geometry. Programs like ORTEP-3 () visualize thermal ellipsoids and hydrogen-bonding networks .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., exact mass 280.117 Da for analogs; ) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity and target interactions of this compound?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets. For instance, lists derivatives with potential kinase inhibition, suggesting homology modeling against crystallized protein structures (PDB: 5Y7; ). Density Functional Theory (DFT) calculations further optimize ligand conformations and predict electrostatic potential maps .
Q. What strategies resolve discrepancies in crystallographic refinement for spirocyclic systems with conformational flexibility?
Methodological Answer:
- Twinning Analysis: Use SHELXL’s TWIN/BASF commands () to address twinned data.
- Disorder Modeling: Partial occupancy refinement for flexible substituents (e.g., methyl groups) with restraints on bond lengths/angles.
- Validation Tools: RIGU in PLATON or CCDC’s Mercury to assess geometric outliers and hydrogen-bonding consistency () .
Q. How do substituent modifications on the pyrazole ring influence physicochemical properties and reactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., -CF₃) via Suzuki-Miyaura coupling () to modulate lipophilicity (logP) and solubility.
- Thermal Stability: Differential Scanning Calorimetry (DSC) and TGA assess melting points/decomposition (e.g., analogs in show mp 76.5–78.5°C).
- Reactivity Screening: Test functionalization at the pyrazole N-methyl group using alkylation or acylation () .
Contradiction Analysis
Discrepancies in reported melting points (e.g., vs. 16) may arise from polymorphic forms or impurities. Consistency requires strict adherence to drying protocols (lyophilization vs. vacuum oven) and purity validation via DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
